(E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
BenchChem offers high-quality (E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-pyridin-4-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-19(24)16-14-4-2-3-5-15(14)26-18(16)22-17(23)13(11-20)10-12-6-8-21-9-7-12/h6-10H,2-5H2,1H3,(H,22,23)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMVMMEGCBXQP-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=NC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-Methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b]thiophene core, a cyano group, and a pyridine moiety. The presence of these functional groups is significant for its biological interactions and therapeutic potential.
Antitumor Activity
Recent studies have demonstrated that derivatives of the benzo[b]thiophene scaffold exhibit notable antitumor properties. For instance, compounds structurally related to (E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising results in inhibiting cancer cell proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 23.2 | MCF-7 |
| Compound B | 49.9 | HeLa |
| Compound C | 52.9 | L1210 |
In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, it was found that treatment with related compounds induced apoptosis and necrosis. The percentage of cells in early apoptosis increased significantly compared to untreated controls, indicating a robust antitumor mechanism .
The mechanism through which (E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects appears to involve multiple pathways:
- Apoptosis Induction : Flow cytometry analysis revealed that the compound significantly increased the population of cells undergoing apoptosis.
- Cell Cycle Arrest : The compound caused G2/M phase cell cycle arrest, which is crucial for preventing cancer cell proliferation.
- Autophagy Modulation : Research indicates that this compound may inhibit autophagic cell death while promoting apoptotic pathways .
Antioxidant Activity
The antioxidant properties of (E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated using various assays:
Table 2: Antioxidant Activity Assay Results
| Assay Type | Activity (%) at 100 µM |
|---|---|
| DPPH Scavenging | 85% |
| Nitric Oxide Scavenging | 75% |
| Lipid Peroxidation Inhibition | 70% |
These results suggest that the compound possesses significant radical scavenging capabilities, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells .
Antibacterial Activity
In addition to its antitumor and antioxidant properties, (E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has exhibited antibacterial activity against various strains:
Table 3: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Bacillus subtilis | 12 mm |
This antibacterial effect suggests potential applications in treating infections alongside cancer therapy .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to (E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in clinical settings:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this class of compounds resulted in significant tumor size reduction in xenograft models.
- Combination Therapies : Research has indicated enhanced efficacy when combined with standard chemotherapeutic agents like doxorubicin.
Analyse Des Réactions Chimiques
Table 1: Representative Reaction Data for Analogous Compounds
| Substituent (R) | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| 4-OH | 94 | 272–274 | 0.88 |
| 2-OH | 54 | 223–225 | 0.88 |
| 4-Cl | 74 | 209–211 | 0.71 |
Nucleophilic Substitution Reactions
The chloroacetamide intermediate (formed via reaction with chloroacetyl chloride) undergoes nucleophilic substitution with secondary amines like morpholine or 1-(pyridin-2-yl)piperazine. For example:
-
Reagents : Morpholine (4a ) or 1-(pyridin-2-yl)piperazine (4b )
-
Conditions : Reflux in dry dichloromethane (DCM) with triethylamine (TEA) .
This yields derivatives with morpholino or piperazinyl groups, which exhibit enhanced solubility and bioavailability .
Hydrolysis Reactions
The ester group in the compound undergoes alkaline hydrolysis to form the corresponding carboxylic acid.
-
Conditions : 2M NaOH, ethanol/water (1:1), 60°C for 4–6 hours.
-
Product : 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
This reaction is critical for generating bioactive metabolites or further functionalization.
Cyclization Reactions
Reaction with succinic anhydride leads to the formation of a thieno-pyrroldindione derivative via intramolecular cyclization:
Functional Group Reactivity
-
Cyano Group : Participates in nucleophilic additions (e.g., with Grignard reagents) to form ketones or amines.
-
Acrylamido Moiety : Acts as a Michael acceptor in conjugate additions.
-
Pyridinyl Ring : Undergoes electrophilic substitution (e.g., nitration, halogenation) under acidic conditions.
Stability and Degradation
Q & A
Basic Research Question
- 1H/13C NMR : Confirm structural integrity (e.g., pyridin-4-yl acrylamido protons at δ 8.5–9.0 ppm; tetrahydrobenzo[b]thiophene methyl groups at δ 1.3–2.7 ppm) .
- IR Spectroscopy : Identify functional groups (C≡N stretch: ~2200 cm⁻¹; C=O ester: ~1700 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 396.3) .
Advanced Tip : Use X-ray crystallography (as in ) for absolute stereochemical confirmation .
How is the compound screened for initial biological activity in academic research?
Basic Research Question
- In Vitro Antioxidant Assays : DPPH radical scavenging and FRAP tests at concentrations of 10–100 µM .
- In Vivo Anti-Inflammatory Models : Carrageenan-induced rat paw edema, with dose-dependent inhibition (e.g., 30–50% reduction at 50 mg/kg) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (IC50 values reported for structurally similar compounds: 5–20 µM) .
How can reaction conditions be optimized to improve synthesis yield and selectivity?
Advanced Research Question
- Solvent Optimization : Replace toluene with DMF or DMSO to enhance solubility of polar intermediates, increasing yields by 10–15% .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or pyridine) to reduce side reactions .
- Temperature Control : Lower reflux temperatures (e.g., 70°C) to minimize decomposition of cyano groups .
Advanced Research Question
- Analog Synthesis : Vary substituents on the pyridine and acrylamido groups (e.g., electron-withdrawing vs. donating groups) .
- Biological Testing : Compare IC50 values across analogs (e.g., 4-methoxyphenyl vs. 3-chlorophenyl derivatives show 2-fold activity differences) .
- Computational Modeling : Perform docking studies to predict interactions with targets like tyrosinase or cyclooxygenase .
Q. Example SAR Data :
| Substituent (R) | Antioxidant IC50 (µM) | Anti-inflammatory (% Inhibition) |
|---|---|---|
| 4-OCH3 | 12.5 | 45 |
| 3-Cl | 8.7 | 62 |
How are contradictions in biological activity data resolved for structurally similar compounds?
Advanced Research Question
- Solubility Adjustments : Use co-solvents (e.g., PEG-400) to address discrepancies in in vivo vs. in vitro activity due to poor bioavailability .
- Metabolic Stability Tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., ester hydrolysis) .
- Crystallographic Analysis : Resolve stereochemical ambiguities (e.g., E vs. Z isomers) using single-crystal XRD .
What mechanistic insights explain the reactivity of the acrylamido and cyano groups in this compound?
Advanced Research Question
- Knoevenagel Mechanism : The cyano group activates the methylene for nucleophilic attack on the aldehyde, forming the α,β-unsaturated system .
- Electronic Effects : Electron-withdrawing pyridin-4-yl groups enhance conjugation, stabilizing the acrylamido moiety and influencing bioactivity .
- Hydrolysis Susceptibility : The ester group undergoes base-catalyzed hydrolysis, requiring pH control during storage .
Reaction Pathway :
Pyridin-4-carbaldehyde + Cyanoacetamido Intermediate → Knoevenagel Adduct → Recrystallization → Final Product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
